molecular formula C12H18N2OS B12115650 Propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]- CAS No. 86847-82-7

Propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]-

Katalognummer: B12115650
CAS-Nummer: 86847-82-7
Molekulargewicht: 238.35 g/mol
InChI-Schlüssel: KCVUZIQTUIGABE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]- is an organic compound with the molecular formula C11H16N2OS It is a derivative of propanamide, characterized by the presence of a pyridine ring substituted with a methylthio group and a dimethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]- typically involves the reaction of 2,2-dimethylpropanamide with 6-methyl-3-(methylthio)-2-pyridinecarboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. Common reagents used in this synthesis include thionyl chloride or phosphorus trichloride, which act as dehydrating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

Propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]- undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the methylthio group can be replaced by other substituents using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the pyridine ring and methylthio group allows for specific interactions with biological molecules, influencing pathways related to inflammation, microbial growth, and cellular signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Propanamide, 2,2-dimethyl-N-(3-methylphenyl)-: Similar in structure but with a phenyl ring instead of a pyridine ring.

    Propanamide, N,N-diethyl-2-methyl-: Contains diethyl groups instead of dimethyl groups.

    Propanamide, N-(4-methoxyphenyl)-2,2-dimethyl-: Features a methoxy-substituted phenyl ring.

Uniqueness

Propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]- is unique due to the presence of the methylthio group on the pyridine ring, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

86847-82-7

Molekularformel

C12H18N2OS

Molekulargewicht

238.35 g/mol

IUPAC-Name

2,2-dimethyl-N-(6-methyl-3-methylsulfanylpyridin-2-yl)propanamide

InChI

InChI=1S/C12H18N2OS/c1-8-6-7-9(16-5)10(13-8)14-11(15)12(2,3)4/h6-7H,1-5H3,(H,13,14,15)

InChI-Schlüssel

KCVUZIQTUIGABE-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=C(C=C1)SC)NC(=O)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.